REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([F:10])[F:9])=[C:4](F)[CH:3]=1.[C-:12]#[N:13].[K+].O.CCCCCC>CN1C(=O)CCC1.C(Cl)Cl.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([F:10])[F:9])=[C:4]([CH:3]=1)[C:12]#[N:13] |f:1.2|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C=C1)C(F)F)F
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Name
|
|
Quantity
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4.34 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the organic layer was concentrated
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Type
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CUSTOM
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Details
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purified by silica gel flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C#N)C1)C(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |